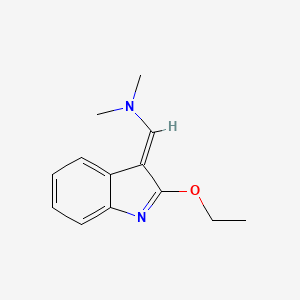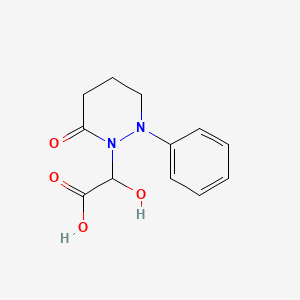
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- is a complex organic compound with significant potential in various scientific fields This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl group, which is a benzene ring attached to the diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of a suitable diazinane derivative with a phenyl-substituted acetic acid precursor under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the diazinane ring can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement but differ in the ring structure.
Indole-3-acetic acid: Similar in having an acetic acid moiety but differs in the core structure being an indole rather than a diazinane.
Uniqueness: 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
153143-63-6 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.254 |
IUPAC Name |
2-hydroxy-2-(6-oxo-2-phenyldiazinan-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O4/c15-10-7-4-8-13(9-5-2-1-3-6-9)14(10)11(16)12(17)18/h1-3,5-6,11,16H,4,7-8H2,(H,17,18) |
InChI Key |
LNBYCHTVLDKBPU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(N(C1)C2=CC=CC=C2)C(C(=O)O)O |
Synonyms |
1(2H)-Pyridazineacetic acid, tetrahydro--alpha--hydroxy-6-oxo-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)
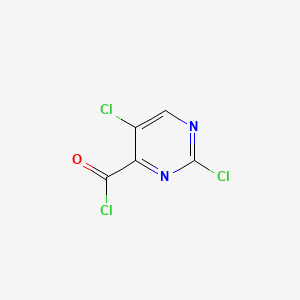
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide-13C,d3](/img/new.no-structure.jpg)
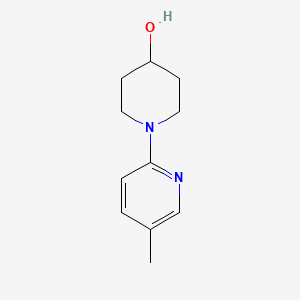
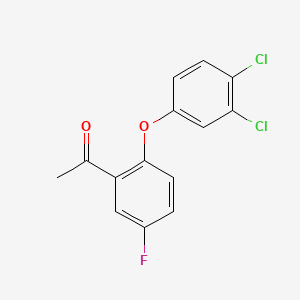
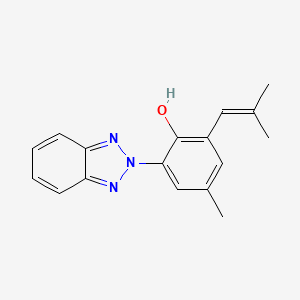
![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)
![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)
